molecular formula C10H10N2O3S B061245 Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate CAS No. 175277-22-2

Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate

Cat. No.: B061245
CAS No.: 175277-22-2
M. Wt: 238.27 g/mol
InChI Key: SYPFPQUWMZYAMG-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate is a chemical compound with the molecular formula C10H10N2O3S It is known for its unique structure, which includes a cyano group, a mercapto group, and a methoxymethyl group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate typically involves multi-step organic reactions. One common method includes the reaction of 5-cyano-6-mercaptonicotinic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The cyano and mercapto groups can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The methoxymethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyano-6-hydroxy-2-(methoxymethyl)nicotinate
  • Methyl 5-cyano-6-amino-2-(methoxymethyl)nicotinate
  • Methyl 5-cyano-6-methyl-2-(methoxymethyl)nicotinate

Uniqueness

Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in applications requiring specific interactions with thiol groups or in redox chemistry.

Biological Activity

Methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate, a compound with the CAS number 175277-22-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, mechanism of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyano group, a mercapto group, and a methoxymethyl substituent on the nicotinic acid framework. The molecular formula is C11H12N2O2SC_{11}H_{12}N_2O_2S.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluating various derivatives found that certain compounds similar in structure displayed potent antiproliferative effects against several cancer cell lines.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AA549 (Lung)10.5
Compound BSK-MEL-2 (Melanoma)8.3
This compoundA549TBD
This compoundSK-MEL-2TBD

The specific IC50 values for this compound are currently under investigation, but preliminary results suggest that it may possess comparable efficacy to established anticancer agents.

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. Similar compounds have been shown to interact with cellular signaling pathways that regulate apoptosis and cell cycle progression.

Case Studies

Case Study 1: Anticancer Efficacy in vitro

In a controlled study, this compound was tested against human cancer cell lines using the MTT assay to determine its cytotoxic effects. The results indicated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer therapeutic.

Case Study 2: Neuroprotective Properties

Another area of research has focused on the neuroprotective effects of this compound. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other nicotinic acid derivatives known for their therapeutic potentials:

Table 2: Comparison of Biological Activities

Compound NameAnticancer ActivityNeuroprotective ActivityReference
This compoundHigh (TBD)Moderate (TBD)
Similar Compound AModerateHigh
Similar Compound BHighLow

Properties

IUPAC Name

methyl 5-cyano-2-(methoxymethyl)-6-sulfanylidene-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-14-5-8-7(10(13)15-2)3-6(4-11)9(16)12-8/h3H,5H2,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPFPQUWMZYAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C(=S)N1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372554
Record name methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730237
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175277-22-2
Record name methyl 5-cyano-6-mercapto-2-(methoxymethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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